REACTION_CXSMILES
|
[Br:1][C:2]1[CH:23]=[CH:22][C:21]([F:24])=[CH:20][C:3]=1[O:4][CH:5]1[CH2:10][CH2:9][N:8]([C:11]2[N:12]=[CH:13][C:14]([C:17]([NH2:19])=O)=[N:15][CH:16]=2)[CH2:7][CH2:6]1.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>>[Br:1][C:2]1[CH:23]=[CH:22][C:21]([F:24])=[CH:20][C:3]=1[O:4][CH:5]1[CH2:10][CH2:9][N:8]([C:11]2[N:12]=[CH:13][C:14]([C:17]#[N:19])=[N:15][CH:16]=2)[CH2:7][CH2:6]1
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Name
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5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]pyrazine-2-carboxamide
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Quantity
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1.65 g
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Type
|
reactant
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Smiles
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BrC1=C(OC2CCN(CC2)C=2N=CC(=NC2)C(=O)N)C=C(C=C1)F
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Name
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TBF
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Quantity
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50 mL
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Type
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solvent
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Smiles
|
|
Name
|
|
Quantity
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1.45 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.885 mL
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Type
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reactant
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Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was then partitioned between ethyl acetate and aqueous sodium bicarbonate
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
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Details
|
The crude mixture was purified by flash chromatography (35% ethyl acetate in hexane)
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Reaction Time |
10 min |
Name
|
|
Type
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product
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Smiles
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BrC1=C(OC2CCN(CC2)C=2N=CC(=NC2)C#N)C=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |